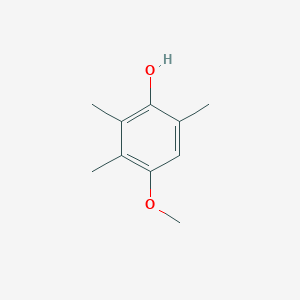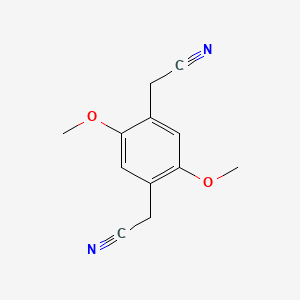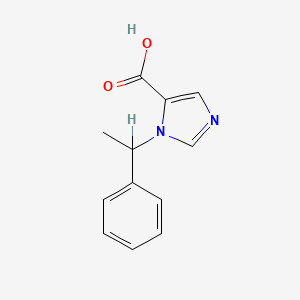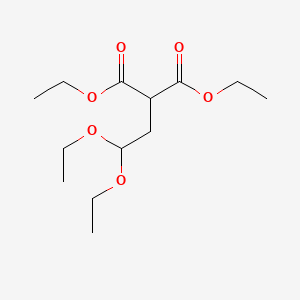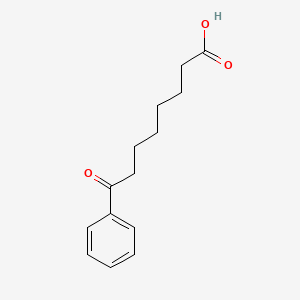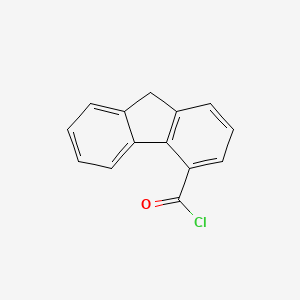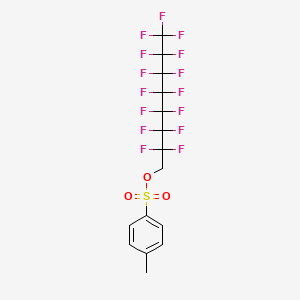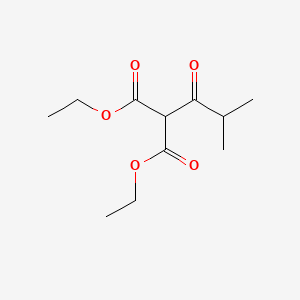
1-N-Cbz-3-吡咯烷酮
概述
描述
1-N-Cbz-3-pyrrolidinone, also known as 1-Cbz-3-pyrrolidinone or 1-Pyrrolidinecarboxylic acid, 3-oxo-, phenylmethyl ester, is a chemical compound .
Synthesis Analysis
The synthesis of 1-N-Cbz-3-pyrrolidinone and similar compounds often involves the use of various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis method for 1-N-Cbz-3-pyrrolidinone was not found in the available literature.
Molecular Structure Analysis
The molecular formula of 1-N-Cbz-3-pyrrolidinone is C12H13NO3 . Unfortunately, specific details about its molecular structure were not found in the available literature.
Chemical Reactions Analysis
While specific chemical reactions involving 1-N-Cbz-3-pyrrolidinone were not found in the available literature, it’s worth noting that pyrrolidinone compounds are often used in various chemical reactions due to their versatile properties .
Physical and Chemical Properties Analysis
1-N-Cbz-3-pyrrolidinone is described as a light yellow solid . Additional physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .
科学研究应用
药物化学
1-N-Cbz-3-吡咯烷酮: 由于其吡咯烷酮骨架,在药物化学中是一种通用的构建模块,该骨架是许多生物活性化合物中常见的特征。 它已被用于合成多种生物制剂,包括抗菌剂、抗炎剂、抗癌剂、抗抑郁剂和抗惊厥药物 。该化合物诱导显著药理作用的能力使其成为开发新型治疗剂的宝贵资产。
材料科学
在材料科学中,1-N-Cbz-3-吡咯烷酮用作合成聚合物和小分子的前体,这些聚合物和小分子对于创造新材料至关重要。 其化学结构允许进行修饰,从而可以开发出具有特定特性的先进材料,用于工业应用 。
有机合成
该化合物在有机合成中起着至关重要的作用,特别是在与脯氨酸相关的有机催化剂的非对映选择性合成中 。 它也用于一锅法合成方法来高效地创建复杂分子,这对简化合成途径和减少浪费至关重要 。
制药
1-N-Cbz-3-吡咯烷酮: 衍生物表现出广泛的生物活性,使其成为药物发现和开发的关键中间体。 它们用于合成各种生物碱和非寻常的β-氨基酸,例如他汀及其衍生物 。
生物技术
在生物技术中,1-N-Cbz-3-吡咯烷酮用作杂环构建模块,用于合成在基因工程、酶设计和其他生物技术领域具有应用的化合物 。
分析化学
该化合物的衍生物用作分析化学中的标准品和试剂,以开发用于检测和定量生物分子的新分析方法 。
环境科学
1-N-Cbz-3-吡咯烷酮: 及其衍生物可用于环境科学研究,以合成有助于检测和去除污染物或研究环境过程的化合物 。
纳米技术
在纳米技术中,1-N-Cbz-3-吡咯烷酮正被探索其在创建纳米材料方面的潜力。 其衍生物可用于修饰纳米粒子的表面特性或合成具有特定功能的纳米结构 。
安全和危害
While specific safety and hazard information for 1-N-Cbz-3-pyrrolidinone was not found in the available literature, it’s important to handle all chemical compounds with appropriate safety measures. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier .
作用机制
Target of Action
It belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Biochemical Pathways
Pyrrolidine alkaloids, a broader class of compounds that include N-alkylpyrrolidines, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body. The presence of the Cbz group could potentially influence its distribution and metabolism.
生化分析
Biochemical Properties
1-N-Cbz-3-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain proteases by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding . This interaction is crucial in regulating protease activity and has potential therapeutic applications in diseases where protease activity is dysregulated .
Cellular Effects
1-N-Cbz-3-pyrrolidinone has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to alterations in gene expression and cellular metabolism . For example, it can inhibit the activity of specific kinases, resulting in the downregulation of pro-inflammatory cytokines and other signaling molecules . This modulation of cell signaling pathways can have significant implications for cell function and survival .
Molecular Mechanism
At the molecular level, 1-N-Cbz-3-pyrrolidinone exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering the biochemical pathways they regulate . Additionally, it can interact with transcription factors, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-N-Cbz-3-pyrrolidinone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 1-N-Cbz-3-pyrrolidinone can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-N-Cbz-3-pyrrolidinone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
1-N-Cbz-3-pyrrolidinone is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 1-N-Cbz-3-pyrrolidinone is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within different tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-N-Cbz-3-pyrrolidinone is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
benzyl 3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWEUQNJRXMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340057 | |
| Record name | 1-N-Cbz-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130312-02-6 | |
| Record name | Benzyl 3-oxopyrrolidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130312-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Cbz-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-Cbz-3-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

